molecular formula C5H8N2O2 B078322 Ethyl (cyanomethyl)carbamate CAS No. 13756-48-4

Ethyl (cyanomethyl)carbamate

Cat. No. B078322
CAS RN: 13756-48-4
M. Wt: 128.13 g/mol
InChI Key: AHGQESFVDCNOGJ-UHFFFAOYSA-N
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Description

Ethyl (cyanomethyl)carbamate, also known as carbaryl, is a widely used insecticide belonging to the carbamate family. It is a white crystalline solid, soluble in water and organic solvents, and has a broad spectrum of activity against various pests. Carbaryl has been extensively studied for its effectiveness in controlling pests in agriculture and public health settings.

Mechanism Of Action

Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation and eventual paralysis of the insect. Carbaryl has a relatively short half-life in the environment, making it an effective and fast-acting insecticide.
Biochemical and Physiological Effects:
Carbaryl has been shown to have a range of biochemical and physiological effects on organisms. It has been linked to changes in gene expression, oxidative stress, and alterations in neurotransmitter levels. Carbaryl has also been shown to affect the reproductive system and cause developmental abnormalities in some organisms.

Advantages And Limitations For Lab Experiments

Carbaryl is a widely used insecticide in laboratory experiments due to its broad spectrum of activity and fast-acting nature. It is relatively easy to obtain and is cost-effective. However, Ethyl (cyanomethyl)carbamate is also known to have non-target effects on other organisms, making it difficult to use in studies that require specific targeting of insects.

Future Directions

There are several future directions for research on Ethyl (cyanomethyl)carbamate. One area of interest is the development of new insecticides that are more specific to target pests, reducing the non-target effects of Ethyl (cyanomethyl)carbamate. Another area of research is the investigation of the long-term effects of Ethyl (cyanomethyl)carbamate exposure on organisms and the environment. Additionally, there is a need for further research into the mechanisms of Ethyl (cyanomethyl)carbamate toxicity and the development of new methods for detecting and monitoring Ethyl (cyanomethyl)carbamate in the environment.
Conclusion:
Carbaryl is a widely used insecticide that has been extensively studied for its effectiveness in controlling pests. Its mechanism of action and biochemical effects have been well-documented, and it has been used extensively in laboratory experiments. However, there are also concerns about the non-target effects of Ethyl (cyanomethyl)carbamate and the need for further research into its long-term effects on organisms and the environment. Overall, Ethyl (cyanomethyl)carbamate remains an important tool in the fight against pests, but its use should be carefully considered to minimize its impact on non-target organisms.

Scientific Research Applications

Carbaryl has been used extensively in scientific research to study the effects of insecticides on various organisms. It has been used to investigate the toxicity of insecticides on fish, birds, and mammals. Carbaryl has also been used to study the effects of pesticides on soil microorganisms and plants.

properties

CAS RN

13756-48-4

Product Name

Ethyl (cyanomethyl)carbamate

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

ethyl N-(cyanomethyl)carbamate

InChI

InChI=1S/C5H8N2O2/c1-2-9-5(8)7-4-3-6/h2,4H2,1H3,(H,7,8)

InChI Key

AHGQESFVDCNOGJ-UHFFFAOYSA-N

SMILES

CCOC(=O)NCC#N

Canonical SMILES

CCOC(=O)NCC#N

Other CAS RN

13756-48-4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aminoacetonitrile sulfate (H2NCH2CN.1/2H2SO4, 121.5 g, 1.156mole) was dissolved in water (230.9 g) and the solution was cooled to 0° to 5° C. and adjusted to pH 5 to 7 by the addition of a small amount of 30% aqueous sodium hydroxide solution. Ethyl chloroformate (108.5 g, 1.00 mole) and 30% aqueous sodium hydroxide solution were concurrently added dropwise with stirring and keeping pH at 5 to 7 at 0° to 5° C. over 2 hours and the mixture was stirred at the same temperature for additional 2 hours while keeping the same pH by dropping, if necessary, 30% aqueous sodium hydroxide solution. The total amount of 30% aqueous sodium hydroxide solution was 294.3 g. The reaction mixture was extracted three times with toluene (485 ml). The toluene layer was dried over anhydrous magnesium sulfate, toluene was evaporated and the residue was cooled to room temperature to give crystals (124.7 g, 0.968 mole) of ethyl N-cyanomethylcarbamate.
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